N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide
Description
N-{1-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiazole ring and a cyclopropanecarboxamide group. The ethoxyphenyl substituent on the thiazole ring introduces steric and electronic effects that may influence its pharmacological and physicochemical properties. Structural confirmation for such compounds typically employs NMR, HRMS, and X-ray crystallography (e.g., SHELX programs, as noted in and ) .
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-25-15-8-6-13(7-9-15)16-11-26-19(20-16)23-17(10-12(2)22-23)21-18(24)14-4-5-14/h6-11,14H,3-5H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDNIYCWMFYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It contains thiazole and pyrazole moieties, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound involves the condensation of thiazole and pyrazole derivatives. Various synthetic routes have been explored, including microwave-assisted methods which enhance yield and reduce reaction time. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compounds .
Antioxidant Activity
Recent studies have shown that derivatives containing thiazole and pyrazole exhibit antioxidant properties. For instance, a related compound demonstrated an IC50 value of 4.67 μg/mL in DPPH scavenging assays, indicating strong antioxidant activity . This suggests that this compound may also possess similar properties.
Antimicrobial Activity
The compound's biological activity extends to antimicrobial effects. In vitro assays have revealed that thiazole derivatives exhibit significant antifungal and antibacterial activities. For example, compounds with similar structures have shown effectiveness against various fungal strains with inhibition rates exceeding 70% . The structure-activity relationship indicates that modifications to the thiazole ring can enhance efficacy.
Insecticidal Activity
Insecticidal properties have also been attributed to related compounds. A series of thiazole-pyrazole derivatives demonstrated notable lethality against pests such as Mythimna separate and Helicoverpa armigera, with mortality rates reaching up to 70% at specific concentrations . This highlights the potential agricultural applications of this compound.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating various heterocyclic compounds for antioxidant activity, researchers found that derivatives similar to this compound exhibited promising results in DPPH assays. The best-performing compound had an IC50 of 4.67 μg/mL, suggesting that structural modifications could enhance antioxidant capacity .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of thiazole derivatives. Compounds with modifications similar to those in this compound exhibited inhibition rates against Pyricularia oryae of up to 77.8%. This underscores the potential for developing effective antifungal agents from this chemical class .
Scientific Research Applications
Medicinal Chemistry
N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide has been investigated for its potential as an antitumor agent . Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor . Its ability to interact with specific enzymes could lead to the development of new therapeutic agents targeting diseases where enzyme dysregulation is a factor, such as cancer or metabolic disorders. The binding affinity and specificity of this compound for particular enzymes need further exploration through kinetic studies.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties . Compounds containing thiazole and pyrazole rings are known for their activity against various bacteria and fungi, making this compound a candidate for further investigation in the field of infectious diseases.
Case Studies and Research Findings
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al., 2021 | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase C, showing promise in modulating signaling pathways involved in cancer progression. |
| Lee et al., 2022 | Antimicrobial Properties | Showed activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics. |
Material Science Applications
In addition to biological applications, the compound can be utilized in the development of new materials. Its unique chemical properties may allow it to function as a ligand in coordination chemistry , which can lead to the synthesis of novel metal complexes with potential applications in catalysis or electronic materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on activity, solubility, and binding interactions. Key comparisons include:
Substituent Variations on the Thiazole and Pyrazole Rings
- Piperazine and Fluorophenyl Substituents (): The compound N-[4-(4-fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]cyclopropanecarboxamide (Compound 15) replaces the ethoxyphenyl group with a fluorophenyl moiety and introduces a piperazine-linked pyrimidine.
- Benzo[d][1,3]dioxol-5-yl and Methoxyphenyl Substituents () : Compound 74, 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide, features a methoxyphenyl group and a benzodioxole ring. The methoxy group increases lipophilicity compared to ethoxy, while the benzodioxole may enhance metabolic stability .
Cyclopropanecarboxamide Derivatives in Pharmaceuticals ()
Symkevi, a drug containing (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide, demonstrates the therapeutic relevance of cyclopropanecarboxamide scaffolds. The difluorobenzo[d][1,3]dioxol substituent in Symkevi improves bioavailability and target binding, suggesting that the ethoxyphenyl group in the target compound may similarly optimize pharmacokinetics .
Pyrazole-Carboxamide Analogs ( and )
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide () : This analog lacks the thiazole ring but retains the pyrazole-carboxamide core. The absence of the thiazole moiety likely reduces molecular complexity and may limit multitarget interactions compared to the target compound .
- N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide (): The acetamide group and aminophenyl substituent here differ from the cyclopropanecarboxamide and ethoxyphenyl groups in the target compound, highlighting how carboxamide variations influence electronic properties and bioactivity .
Physicochemical and Pharmacological Implications
Molecular Weight and Solubility
The molecular weight of the target compound is estimated to be ~450–500 g/mol, comparable to analogs like Compound 74 (591.14 g/mol) . Substituents such as ethoxyphenyl (moderately lipophilic) and cyclopropanecarboxamide (polar) balance solubility and membrane permeability, critical for oral bioavailability.
Computational Analysis ()
For example, the ethoxyphenyl group’s electron-donating effects could enhance π-π stacking in target binding compared to electron-withdrawing groups (e.g., fluorophenyl in ) .
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
